Cas no 1005305-27-0 (4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide)
![4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1005305-27-0x500.png)
4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 4-bromo-N-[3-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-
- 4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
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- インチ: 1S/C18H14BrN3O3S/c1-26(24,25)17-10-9-16(21-22-17)13-3-2-4-15(11-13)20-18(23)12-5-7-14(19)8-6-12/h2-11H,1H3,(H,20,23)
- InChIKey: LZHNTUYRBXNSQR-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2=NN=C(S(C)(=O)=O)C=C2)=C1)(=O)C1=CC=C(Br)C=C1
じっけんとくせい
- 密度みつど: 1.555±0.06 g/cm3(Predicted)
- Boiling Point: 606.2±55.0 °C(Predicted)
- 酸度系数(pKa): 12.72±0.70(Predicted)
4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2098-0030-2mg |
4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
1005305-27-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2098-0030-1mg |
4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
1005305-27-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2098-0030-2μmol |
4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
1005305-27-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamideに関する追加情報
Research Briefing on 4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS: 1005305-27-0)
The compound 4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS: 1005305-27-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide as a potent inhibitor of specific protein kinases involved in inflammatory and oncogenic pathways. The compound's unique structure, featuring a bromobenzamide moiety linked to a methanesulfonylpyridazine ring, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its interaction with target proteins, revealing key structural insights for further optimization.
In vitro and in vivo studies have demonstrated promising results, with the compound exhibiting significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated, suggesting favorable drug-like characteristics. These findings position 4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide as a compelling candidate for further development in targeted therapy.
Despite these advancements, challenges remain, particularly in optimizing the compound's solubility and minimizing off-target effects. Ongoing research is exploring structural modifications and formulation strategies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.
In conclusion, 4-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide represents a promising avenue for therapeutic intervention in diseases mediated by kinase dysregulation. Continued research and development efforts will be crucial in unlocking its full potential and advancing it toward clinical application.
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